molecular formula C11H12N2O3 B1587207 1-(4-Nitrophenyl)piperidin-4-one CAS No. 23499-01-6

1-(4-Nitrophenyl)piperidin-4-one

Cat. No.: B1587207
CAS No.: 23499-01-6
M. Wt: 220.22 g/mol
InChI Key: CRGRJUULGQHKOZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidin-4-one is an organic compound with the molecular formula C11H12N2O3 It is a derivative of piperidine, featuring a nitrophenyl group attached to the piperidin-4-one structure

Safety and Hazards

The safety data sheet for 1-(4-Nitrophenyl)piperidin-4-one indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)piperidin-4-one can be synthesized through the condensation of 4-chloronitrobenzene with piperidine. The reaction typically involves the use of sodium carbonate as a base and is carried out at elevated temperatures (around 100°C) for several hours . The resulting product, 1-(4-nitrophenyl)piperidine, is then oxidized using sodium chlorite under a carbon dioxide atmosphere to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium chlorite, carbon dioxide atmosphere.

    Reduction: Hydrazine, iron chloride, reflux conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Further oxidized nitrophenyl derivatives.

    Reduction: 1-(4-Aminophenyl)piperidin-4-one.

    Substitution: Substituted piperidin-4-one derivatives.

Comparison with Similar Compounds

1-(4-Nitrophenyl)piperidin-4-one can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific nitrophenyl substitution, which imparts distinct chemical reactivity and potential biological activities compared to other piperidine derivatives .

Properties

IUPAC Name

1-(4-nitrophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGRJUULGQHKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397180
Record name 1-(4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23499-01-6
Record name 1-(4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Piperidin-4-one hydrochloride was added to a methanolic solution of sodium methoxide (prepared from anhydrous methanol (50 mL) and sodium metal (0.85 g, 37 mmol)) and heated at reflux for 2 h then concentrated to dryness in vacuo. The residue was dissolved in acetonitrile (100 mL), then potassium carbonate (10.22 g, 74 mmol) and 1-fluoro-4-nitro-benzene (3.92 mL, 37 mmol) were added and the mixture was heated at reflux overnight. The solvent was evaporated in vacuo, the residue being washed with water then 50% diethyl ether/petroleum ether and dried in vacuo to afford 1-(4-nitro-phenyl)-piperidin-4-one (3.01 g, 37%) as a yellow solid.
Name
Piperidin-4-one hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.22 g
Type
reactant
Reaction Step Two
Quantity
3.92 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 4-piperidone hydrochloride (2.17 g, 16.0 mmol) in acetonitrile (20 ml) was added triethylamine (3.9 ml) and potassium carbonate (2.9 g, 21.0 mmol). After stirring for 20 min at room temperature, 1-fluoro-4-nitrobenzene (1 g, 7.09 mmol) was added and the reaction mixture was heated to reflux for 12 hr. The reaction mixture was then cooled and filtered and the filtrate concentrated under reduced pressure to give a residue. The residue was dissolved in water, extracted with ethyl acetate, dried and evaporated to give 1-(4-nitro-phenyl)-piperidin-4-one (0.6 g, 38%).
Name
4-piperidone hydrochloride
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The mixture of 4-piperidone hydrochloride (0.851 mol), triethylamine (1.70 mol), 4-fluoronitrobenzene (0.851 mol) in 800 ml chloroform was heated under reflux for 16 hours. The solvent was removed under vacuum and to the residue water (1 liter) was added and the precipitate was filtered to afford 4-[4-oxo-piperidin-1-yl]-nitrobenzene in 80% yield.
Name
4-piperidone hydrochloride
Quantity
0.851 mol
Type
reactant
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step One
Quantity
0.851 mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In 20 ml of acetonitrile were dissolved 2.8 g of 4-nitrofluorobenzene, 3 g of 4-piperidone hydrochloride and 6.9 ml of triethylamine, and the solution was then heated under reflux for 6 hours. After cooling, the reaction mixture was poured into 100 ml of water, and the deposited crystals were collected by filtration. The crystals were washed with water and then with ether, and they were recrystallized from isopropanol/hexane (1/1 in terms of volume ratio), collected by filtration, washed, and dried in order to obtain 3.47 g of 1-(4-nitrophenyl)-4-oxopiperidine (compound 62).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
4-piperidone hydrochloride
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 1-(4-Nitro-phenyl)-piperidin-4-ol (100 mg, 0.45 mmol) in CH2Cl2 (2 mL) is added Dess-Martin periodinane (286 mg, 0.675 mmol) at for 2.5 hours. The reaction is quenched with 1N NaOH aqueous solution. The aqueous layer is extracted with CH2Cl2, and the organic extracts are dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product is purified by column chromatography (SiO2, EtOAc:Hexane=12:88 to 100:0) to give 84 mg of the title compound as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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